2-Methyl-2-propanyl (3S,4R)-3-cyano-4-phenyl-1-pyrrolidinecarboxylate
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Overview
Description
rac-tert-butyl (3R,4S)-3-cyano-4-phenylpyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a cyano group and a phenyl group attached to a pyrrolidine ring, with a tert-butyl ester group at the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of rac-tert-butyl (3R,4S)-3-cyano-4-phenylpyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as tert-butyl (3R,4S)-3-cyano-4-phenylpyrrolidine-1-carboxylate.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, along with catalysts such as palladium or copper complexes.
Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
rac-tert-butyl (3R,4S)-3-cyano-4-phenylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the cyano group to an amine.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Scientific Research Applications
rac-tert-butyl (3R,4S)-3-cyano-4-phenylpyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-tert-butyl (3R,4S)-3-cyano-4-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity.
Pathways: It can modulate biochemical pathways, affecting cellular processes such as signal transduction or metabolism.
Comparison with Similar Compounds
rac-tert-butyl (3R,4S)-3-cyano-4-phenylpyrrolidine-1-carboxylate can be compared with similar compounds to highlight its uniqueness:
rac-tert-butyl (3R,4S)-3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate: This compound has a hydroxyl group instead of a phenyl group, leading to different chemical properties and reactivity.
rac-tert-butyl (3R,4S)-3,4-dihydroxypiperidine-1-carboxylate: This compound has two hydroxyl groups and a piperidine ring, making it structurally different and affecting its chemical behavior.
Properties
Molecular Formula |
C16H20N2O2 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
tert-butyl (3S,4R)-3-cyano-4-phenylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18-10-13(9-17)14(11-18)12-7-5-4-6-8-12/h4-8,13-14H,10-11H2,1-3H3/t13-,14+/m1/s1 |
InChI Key |
GGOYCDNRCOQXSX-KGLIPLIRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C2=CC=CC=C2)C#N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
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